N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine
Description
N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(4-chlorophenyl)pteridine-2,4-diamine is a pteridine derivative characterized by a bicyclic pteridine core substituted at the N² position with a 1,3-benzodioxol-5-ylmethyl group and at the N⁴ position with a 4-chlorophenyl group. Pteridine derivatives are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects. The benzodioxole moiety may enhance metabolic stability, while the 4-chlorophenyl group likely contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chlorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGJOHNNXZLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on various studies, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN4O2, with a molecular weight of approximately 304.76 g/mol. The compound features a pteridine core substituted with a benzodioxole moiety and a chlorophenyl group, which are essential for its biological activity.
The compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various targets involved in cell proliferation and inflammation:
- Inhibition of Protein Kinases : Studies indicate that pteridine derivatives can inhibit Src family kinases (SFKs), which play critical roles in cancer cell signaling pathways. The compound demonstrates selectivity for SFKs over other kinases, leading to reduced tumor growth in preclinical models .
- Antioxidant Activity : It has been reported that several pteridine derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in inflammatory processes and cancer progression .
- Anti-inflammatory Effects : In rodent models, the compound has shown significant anti-inflammatory activity by reducing markers of inflammation and tissue damage at low doses (0.01 mmol/kg) .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Cancer Treatment : A study highlighted the effectiveness of pteridine derivatives in inhibiting tumor growth in xenograft models. The compounds demonstrated significant reductions in tumor size when administered orally, indicating promising pharmacokinetics and bioavailability .
- Inflammatory Diseases : In a model of colitis, the compound exhibited potent anti-inflammatory effects with minimal tissue damage observed at therapeutic doses. This suggests its potential application in treating inflammatory bowel diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics and a suitable half-life for therapeutic use. Further research into its metabolic pathways and excretion is necessary to fully understand its pharmacological profile.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound’s pteridine core distinguishes it from other nitrogen-containing heterocycles, such as pyrimidines () or benzamides (). Key structural comparisons include:
- Benzodioxole vs.
- Chlorophenyl Substituents : The 4-chlorophenyl group is a common feature in bioactive compounds, as seen in both benzamide () and pyrimidine derivatives (), suggesting its role in enhancing lipophilicity and binding affinity .
Physicochemical and Conformational Properties
Crystal Packing and Stability
highlights the role of hydrogen bonding (e.g., C–H⋯O) and dihedral angles in stabilizing pyrimidine derivatives. The target compound’s benzodioxole and chlorophenyl groups may influence its conformation and intermolecular interactions, affecting solubility and bioavailability. For example:
- Dihedral Angles : In pyrimidine analogs, dihedral angles between the core and substituents (e.g., 12.8° for fluorophenyl groups) impact planarity and binding . The target compound’s benzodioxolylmethyl group may introduce greater steric hindrance compared to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
